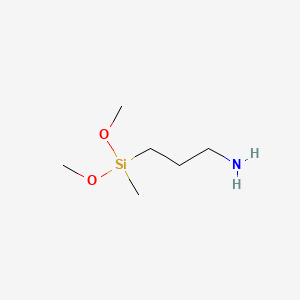

3-(Dimethoxymethylsilyl)propylamine

Vue d'ensemble

Description

3-(Dimethoxymethylsilyl)propylamine is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention various amine derivatives and silyl compounds, which can provide insight into the chemical behavior and potential applications of similar compounds. For instance, the synthesis and characterization of a disubstituted indene derivative with a dimethylsilyl group is described, which suggests that silyl groups are of interest in the field of organic chemistry for their ability to form stable complexes with metals .

Synthesis Analysis

The papers provided do not specifically address the synthesis of 3-(Dimethoxymethylsilyl)propylamine. However, they do provide examples of the synthesis of related compounds. For example, the synthesis of a disubstituted indene derivative with a dimethylsilyl group is detailed, indicating that such compounds can be synthesized and characterized using techniques such as NMR and mass spectroscopy . This suggests that similar methods could potentially be applied to the synthesis and analysis of 3-(Dimethoxymethylsilyl)propylamine.

Molecular Structure Analysis

While the molecular structure of 3-(Dimethoxymethylsilyl)propylamine is not directly analyzed in the provided papers, the structure of a related compound, a disubstituted indene derivative, is characterized using NMR spectroscopy . This indicates that NMR is a valuable tool for analyzing the molecular structure of silyl-containing compounds, which could be relevant for understanding the structure of 3-(Dimethoxymethylsilyl)propylamine.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 3-(Dimethoxymethylsilyl)propylamine. However, they do mention the reactivity of other amine derivatives. For instance, 2,3-dimethyl-2-butylamine derivatives are shown to have potent effects on potassium currents in rat tail arterial smooth muscle cell membranes, suggesting that the amine side chain plays a significant role in the compound's reactivity . This could imply that the amine group in 3-(Dimethoxymethylsilyl)propylamine may also confer specific reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Dimethoxymethylsilyl)propylamine are not directly reported in the provided papers. However, the papers do discuss the properties of similar compounds. For example, the hypotensive and cardiac-modulating properties of 2,3-dimethyl-2-butylamine derivatives are dependent on their amino group substituents , and the inclusion complex of 3,3-dimethylbutylamine with beta-cyclodextrin shows specific interactions and encapsulation behavior . These findings suggest that the physical and chemical properties of amine and silyl derivatives can be quite diverse and are influenced by their specific substituents and interactions with other molecules.

Applications De Recherche Scientifique

Application 1: Synthesis of Stable CsPbBr3/SiO2 Solids

- Summary of the Application : DEMSPA is used as a precursor to form a coating shell for cesium lead bromide perovskite quantum dots (PQDs). This process enhances the stability of PQDs, which are attractive due to their excellent optical and electrical properties and solution-processed functional applications .

- Methods of Application : The PQDs solution and DEMSPA were mixed in the open air at room temperature. The final product was extracted from the sol-gel solution .

- Results or Outcomes : The luminescent properties of QDs were maintained over 60 days of storage under ambient conditions. The PQDs/SiO2 composite powder possesses the photoluminescence quantum yield (PLQY) of 63.5%. The white light-emitting diode (LED) exhibits a wide color gamut with 123.6% of National Television System Committee (NTSC) color triangle area .

Application 2: Synthesis of High-Brightness Green-Emitting Silica-Coated CsPbBr3

- Summary of the Application : DEMSPA is used as a precursor in a room-temperature process for synthesizing CsPbBr3@SiO2. This process improves the stability of CsPbBr3 quantum dots, which exhibit excellent optical properties .

- Methods of Application : A complete shell structure formed by silane can be coated with the help of DEMSPA. The process is simple and does not require inert gas .

- Results or Outcomes : The prepared CsPbBr3@SiO2 emitted an adjustable green wavelength (521 nm to 533 nm) with high PLQY. The light-emitting diode encapsulated with CsPbBr3@SiO2 showed a cold-white light characteristic .

Application 3: Adhesion Promoter

- Summary of the Application : DEMSPA is used as an adhesion promoter between inorganic materials (like glass, metal, fillers) and organic polymers (like thermosets, thermoplastics, and elastomers). It also acts as a surface modifier .

- Results or Outcomes : The use of DEMSPA improves the adhesion between inorganic and organic materials, enhancing the durability and performance of the final product .

Application 4: Industrial Use

- Summary of the Application : DEMSPA is used in various industrial applications, although the specifics are not detailed in the source .

- Results or Outcomes : The outcomes can also vary widely, but the use of DEMSPA in these applications suggests it provides beneficial properties or effects .

Application 5: Low-Temperature Synthesis of High-Brightness Green-Emitting Silica-Coated CsPbBr3

- Summary of the Application : DEMSPA is used as a precursor in a room-temperature process for synthesizing CsPbBr3@SiO2. This process improves the stability of CsPbBr3 quantum dots, which exhibit excellent optical properties .

- Methods of Application : A complete shell structure formed by silane can be coated with the help of DEMSPA. The process is simple and does not require inert gas .

- Results or Outcomes : The prepared CsPbBr3@SiO2 emitted an adjustable green wavelength (521 nm to 533 nm) with high PLQY. The light-emitting diode encapsulated with CsPbBr3@SiO2 showed a cold-white light characteristic .

Application 6: Industrial Use

Safety And Hazards

Orientations Futures

The compound has been used in the synthesis of CsPbBr3@SiO2, which exhibits excellent optical properties and has potential applications in light-emitting diodes . The light-emitting diode encapsulated with CsPbBr3@SiO2 showed a cold-white light characteristic . This suggests potential future directions in the field of optoelectronics.

Propriétés

IUPAC Name |

3-[dimethoxy(methyl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO2Si/c1-8-10(3,9-2)6-4-5-7/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAASQNKCWTPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904533 | |

| Record name | 3-(Dimethoxymethylsilyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethoxymethylsilyl)propylamine | |

CAS RN |

3663-44-3 | |

| Record name | γ-Aminopropylmethyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethoxymethylsilyl)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethoxymethylsilyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethoxymethylsilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

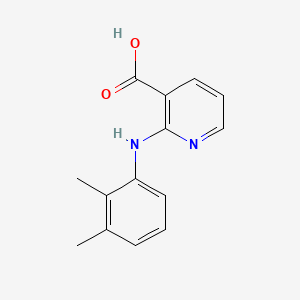

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

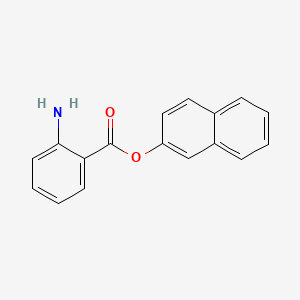

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)